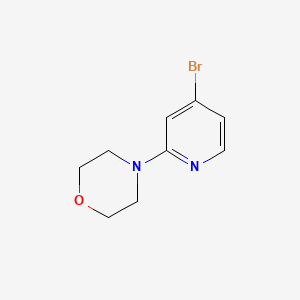

4-(4-Bromopyridin-2-yl)morpholine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are fundamental components in organic chemistry. nih.gov Their utility spans a wide range of applications, from serving as solvents and reagents to acting as core structural motifs in pharmaceuticals and agrochemicals. nih.gov Halogenated pyridines, in particular, are valuable intermediates in organic synthesis. eurekalert.org The presence of a halogen atom provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions, which allow for the construction of complex molecular architectures. eurekalert.orgrsc.org

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.gov The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions, both of which are crucial for molecular recognition at the active sites of enzymes and receptors. nih.gov The incorporation of a pyridine ring can also favorably influence the physicochemical properties of a drug candidate, such as its solubility and metabolic stability. nih.gov

Positional Isomerism in Bromopyridines and its Impact on Chemical Reactivity

The reactivity of a bromopyridine is significantly influenced by the position of the bromine atom on the pyridine ring. The electron-withdrawing nature of the ring nitrogen makes the pyridine nucleus electron-deficient, particularly at the 2-, 4-, and 6-positions. nih.gov This electronic effect dictates the preferred sites for nucleophilic aromatic substitution, which typically occurs at the 2- and 4-positions. nih.gov

Consequently, a bromine atom at the 2- or 4-position is generally more susceptible to displacement by a nucleophile than a bromine atom at the 3- or 5-position. For instance, the reaction of 2- or 4-bromopyridines with Grignard reagents can be promoted by purple light, indicating a radical coupling mechanism. organic-chemistry.orgacs.org In contrast, electrophilic substitution reactions are more likely to occur at the 3-position, which is less electron-deficient. nih.gov Furthermore, the relative positions of the bromine atom and other substituents can lead to different reaction pathways, such as the formation of pyridyne intermediates. rsc.orgrsc.org The distinct reactivity of each bromopyridine isomer allows chemists to selectively functionalize the pyridine ring at specific positions, a crucial aspect of targeted synthesis.

Academic Contextualization of 4-(4-Bromopyridin-2-yl)morpholine as a Strategic Building Block

The compound this compound, with its CAS number 1040377-12-5, embodies the strategic combination of a halogenated pyridine and a morpholine (B109124) moiety. bldpharm.comsynquestlabs.com This structure is a valuable building block in organic synthesis, primarily due to the presence of the bromine atom at the 4-position of the pyridine ring. bldpharm.com This bromine atom serves as a key site for further chemical modification, most notably through transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. smolecule.comsemanticscholar.orgsoton.ac.uk These reactions enable the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups, allowing for the rapid generation of diverse molecular libraries for screening in drug discovery and materials science.

The morpholine group attached at the 2-position of the pyridine ring not only influences the electronic properties of the pyridine core but also imparts the beneficial physicochemical characteristics associated with this heterocycle, such as improved solubility and metabolic stability. The strategic placement of the morpholine and the reactive bromine atom makes this compound a versatile and highly sought-after intermediate for the synthesis of complex, functionalized pyridine derivatives with potential applications in medicinal chemistry and other areas of chemical research. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1040377-12-5 bldpharm.comnih.gov |

| Molecular Formula | C9H11BrN2O bldpharm.comnih.gov |

| Molecular Weight | 243.10 g/mol bldpharm.comsmolecule.com |

| IUPAC Name | This compound nih.gov |

Table 2: Related Isomers of Bromopyridinyl-morpholine

| Compound Name | CAS Number |

|---|---|

| 4-(5-Bromopyridin-2-yl)morpholine | 200064-11-5 smolecule.com |

| 4-(2-Bromopyridin-4-yl)morpholine | 1049023-41-7 bldpharm.com |

| 3-Bromo-2-(4-morpholino)pyridine | 54231-38-8 synquestlabs.com |

| 6-Bromo-2-morpholinopyridine | 332134-60-8 synquestlabs.com |

Table 3: Common Cross-Coupling Reactions

| Reaction Name | Description |

|---|---|

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. smolecule.comsemanticscholar.org |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction of an amine with an aryl halide. smolecule.comsemanticscholar.org |

| Sonogashira Coupling | A cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. semanticscholar.orgsoton.ac.uk |

| Negishi Coupling | A cross-coupling reaction between an organozinc compound and an organic halide. semanticscholar.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-bromopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEDZKKCXNVSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679702 | |

| Record name | 4-(4-Bromopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040377-12-5 | |

| Record name | 4-(4-Bromo-2-pyridinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040377-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromopyridin-2-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Spectroscopic and Structural Elucidation Techniques for Morpholine Substituted Bromopyridines

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and in the case of 4-(4-Bromopyridin-2-yl)morpholine, it provides critical insights into the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) and morpholine (B109124) rings. The protons on the pyridine ring, due to their electronic environment, would appear in the aromatic region of the spectrum. Specifically, the proton at the C3 position is anticipated to appear as a doublet, coupled to the proton at C5. The proton at C5 would likely present as a doublet of doublets, showing coupling to both the C3 and C6 protons. The C6 proton should also appear as a doublet.

The morpholine ring protons typically exhibit signals in the aliphatic region. The four protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to be deshielded compared to the four protons on the carbons adjacent to the nitrogen atom (N-CH₂), thus appearing at a higher chemical shift. These would likely present as two distinct triplets, assuming free rotation around the C-N and C-O bonds.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each of the nine carbon atoms are expected. The carbons of the pyridine ring will resonate in the downfield region (typically >100 ppm) due to their aromaticity and the presence of the electronegative nitrogen atom. The carbon atom bearing the bromine (C4) and the carbon attached to the morpholine nitrogen (C2) would have characteristic chemical shifts influenced by these substituents. The remaining pyridine carbons (C3, C5, and C6) would also show distinct resonances. The two chemically non-equivalent carbons of the morpholine ring are expected in the aliphatic region of the spectrum, with the carbon atoms adjacent to the oxygen appearing at a lower field than those adjacent to the nitrogen.

A summary of anticipated NMR data is presented in the table below.

| Atom | ¹H Chemical Shift (ppm, anticipated) | ¹³C Chemical Shift (ppm, anticipated) |

| Pyridine H3 | ~6.8-7.0 (d) | ~110-115 |

| Pyridine H5 | ~7.2-7.4 (dd) | ~120-125 |

| Pyridine H6 | ~8.0-8.2 (d) | ~150-155 |

| Morpholine -CH₂-N- | ~3.4-3.6 (t) | ~45-50 |

| Morpholine -CH₂-O- | ~3.7-3.9 (t) | ~65-70 |

| Pyridine C2 | - | ~160-165 |

| Pyridine C4 | - | ~115-120 |

Note: These are anticipated chemical shift ranges and may vary based on the solvent and experimental conditions.

Mass Spectrometry-Based Characterization (e.g., ESI-MS, HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): In ESI-MS, this compound is expected to show a prominent protonated molecular ion peak [M+H]⁺. Due to the presence of the bromine atom, a characteristic isotopic pattern will be observed for this ion, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For C₉H₁₁BrN₂O, the calculated exact mass of the [M+H]⁺ ion would be used to confirm the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

| Ion | Expected m/z (ESI-MS) | Calculated Exact Mass (HRMS) |

| [M(⁷⁹Br)+H]⁺ | 243.0 | 243.0131 |

| [M(⁸¹Br)+H]⁺ | 245.0 | 245.0111 |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic data provides valuable information about the connectivity and electronic environment of a molecule, X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. Although a specific crystal structure for this compound is not publicly available, a hypothetical analysis based on related structures can be discussed.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. Weak C-H···O and C-H···N hydrogen bonds are likely to be present, involving the protons of the pyridine and morpholine rings and the oxygen and nitrogen atoms of neighboring molecules. Furthermore, the bromine atom could participate in halogen bonding, acting as a halogen bond donor to interact with the nitrogen or oxygen atoms of adjacent molecules. The aromatic pyridine rings could also engage in π-π stacking interactions, further stabilizing the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands. The C-H stretching vibrations of the aromatic pyridine ring are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the morpholine ring would appear between 3000 and 2850 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-O-C stretching of the morpholine ether linkage would be visible as a strong band around 1100 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-Br stretching vibration may also give a characteristic Raman signal.

| Vibrational Mode | Expected Wavenumber (cm⁻¹, FT-IR) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=C, C=N Stretch (Pyridine) | 1600-1400 |

| C-O-C Stretch (Morpholine) | ~1100 |

| C-Br Stretch | 600-500 |

Computational Chemistry and in Silico Molecular Modeling of 4 4 Bromopyridin 2 Yl Morpholine

Quantum Chemical Calculations for Electronic Structure and Charge Distribution

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. acs.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and related properties. acs.org For 4-(4-Bromopyridin-2-yl)morpholine, DFT calculations would be employed to optimize the molecular geometry to its lowest energy state.

Once the geometry is optimized, a variety of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating areas prone to electrophilic and nucleophilic attack, respectively. For this molecule, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of themorpholine ring are expected to be regions of negative potential, while the hydrogen atoms and the area around the bromine atom might show positive potential.

Furthermore, quantum chemical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. The application of these calculations can provide a foundational understanding of the molecule's stability and reaction tendencies. eurjchem.com

Illustrative Data Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and represents typical outputs from quantum chemical calculations for a molecule of this type.)

| Property | Illustrative Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 3.2 D | DFT/B3LYP/6-31G(d) |

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the morpholine (B109124) ring and its connection to the pyridine ring allows this compound to exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms. The morpholine ring typically adopts a chair conformation, but twist-boat forms are also possible. researchgate.netrsc.org The orientation of the morpholine ring relative to the pyridine ring is also a key conformational parameter.

Computational methods can systematically explore the potential energy surface (PES) of the molecule. This involves rotating specific bonds (dihedral angles) and calculating the corresponding energy at each step. By mapping the energy as a function of these rotations, a detailed PES can be constructed, revealing the energy minima (stable conformers) and the energy barriers between them. rsc.org For this compound, the key dihedral angles would be those defining the junction between the two rings. Studies on similar molecules, like acyclovir, have shown that even small energy differences between conformers can significantly impact their relative populations. mdpi.com

Illustrative Data Table 2: Relative Energies of Hypothetical Conformers of this compound (Note: The following data is illustrative and based on typical findings from conformational analyses of similar heterocyclic systems.)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Chair, Equatorial-like) | 180° | 0.00 | 75.3 |

| B (Chair, Axial-like) | 60° | 1.25 | 15.1 |

| C (Twist-Boat) | 120° | 2.50 | 9.6 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For this compound, an MD simulation would typically be performed in a solvent, such as water, to mimic physiological conditions. nih.govtu-darmstadt.de This allows for the study of how the molecule interacts with its environment and how its conformation changes over time. Key properties that can be analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The simulation can also reveal the formation and breaking of hydrogen bonds with water molecules, which is crucial for understanding its solubility and interactions with biological targets. youtube.com

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational chemistry is a powerful tool for predicting various spectroscopic properties. numberanalytics.com By calculating the vibrational frequencies, an infrared (IR) spectrum can be simulated. arxiv.org Similarly, by calculating the magnetic shielding of nuclei, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. numberanalytics.com These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. chemrxiv.org

The reactivity profile of this compound can also be elucidated. The MEP map, as mentioned earlier, indicates sites for electrophilic and nucleophilic attack. Additionally, Fukui functions can be calculated to provide a more quantitative measure of the reactivity at different atomic sites. These calculations can predict the most likely sites for metabolic reactions or for chemical modification in the design of new analogues.

Illustrative Data Table 3: Predicted Spectroscopic Data for this compound (Note: This table presents hypothetical data that would be generated from computational spectroscopic predictions.)

| Spectrum | Key Predicted Feature | Illustrative Value |

|---|---|---|

| IR | C-Br Stretch | 650 cm⁻¹ |

| IR | C-O-C Stretch | 1115 cm⁻¹ |

| ¹³C NMR | Pyridine C-Br | 120 ppm |

| ¹H NMR | Morpholine CH₂ adjacent to N | 3.8 ppm |

Ligand-Based and Structure-Based Drug Design Principles Applied to Analogues

The pyridine scaffold is a common feature in many approved drugs, highlighting its importance in medicinal chemistry. nih.govdovepress.com The principles of drug design can be applied to analogues of this compound to explore their potential as therapeutic agents, for instance, as kinase inhibitors. drugdiscoverychemistry.comnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of a biological target, LBDD methods can be used. nih.gov If a set of molecules with known activity against a particular target exists, a quantitative structure-activity relationship (QSAR) model can be developed. This model would correlate the chemical features of the molecules with their biological activity. For analogues of this compound, descriptors such as electronic properties, steric properties, and hydrophobicity would be calculated and used to build a QSAR model to predict the activity of new, unsynthesized analogues.

Structure-Based Drug Design (SBDD): If the 3D structure of a target protein is available, SBDD methods like molecular docking can be employed. researchgate.net This involves computationally placing the ligand into the binding site of the protein and scoring the interaction. For analogues of this compound, docking studies could be performed against a relevant target, such as a protein kinase. mdpi.comacs.org The bromine atom could be replaced with other functional groups to explore interactions with specific amino acid residues in the binding pocket. The morpholine group could also be modified to improve binding affinity or selectivity. The goal would be to design new analogues with enhanced inhibitory activity. acs.org

Mechanistic Investigations of Chemical Reactions Involving 4 4 Bromopyridin 2 Yl Morpholine

Detailed Studies of Palladium-Catalyzed C-N and C-C Bond Forming Reactions

The bromine atom at the C-4 position of 4-(4-bromopyridin-2-yl)morpholine makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.net The general mechanism for these reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, proceeds through a well-established catalytic cycle involving a Pd(0) active species. northeastern.eduresearchgate.net

The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex. In the case of this compound, the C-Br bond's reactivity is modulated by the electronic properties of the pyridine (B92270) ring. The electron-withdrawing nature of the ring nitrogen facilitates this step. The oxidative addition results in a square planar Pd(II) intermediate.

The second stage is transmetalation , where a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) transfers its organic moiety to the Pd(II) center, displacing the halide. nih.gov This step is often the rate-determining step and is highly dependent on the choice of ligands, base, and solvent. For this compound, the presence of the morpholine (B109124) group, an electron-donating substituent at the C-2 position, can influence the electron density at the palladium center, thereby affecting the kinetics of transmetalation.

The final step is reductive elimination , where the newly formed C-C or C-N bond is created as the two organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst which re-enters the catalytic cycle. northeastern.edu Computational studies on related systems have been crucial in elucidating the geometries of transition states and intermediates in this step. rsc.org

The table below summarizes typical conditions for palladium-catalyzed reactions involving bromopyridine substrates, which are applicable to this compound.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura (C-C) | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O |

| Buchwald-Hartwig (C-N) | Amine/Amide | Pd₂(dba)₃/Xantphos or BINAP | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |

| Sonogashira (C-C) | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, iPr₂NH | THF, DMF |

Kinetic and Thermodynamic Aspects of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound, where the bromide acts as a leaving group. The reaction is facilitated by the electron-deficient nature of the pyridine ring. The mechanism is generally a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org

In the first, typically rate-determining step, a nucleophile attacks the C-4 carbon, breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is key to the reaction's feasibility. For substitutions on pyridines, attack at the C-2 or C-4 positions is favored because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization. stackexchange.com This is not possible for attack at the C-3 or C-5 positions.

Recent studies have developed quantitative models to predict SNAr reaction rates using computationally derived descriptors like LUMO energy and molecular electrostatic potential (ESP). chemrxiv.orgrsc.org These models confirm that a more positive ESP at the carbon undergoing substitution and a lower LUMO energy of the electrophile correlate with faster reaction rates. While specific kinetic data for this compound is not extensively published, the table below shows kinetic parameters for related activated aryl halides, illustrating the influence of the leaving group and activating groups.

| Substrate | Nucleophile | Solvent | Relative Rate (vs. Bromobenzene) | Mechanism Type |

|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Piperidine | Methanol | ~7 x 10⁷ | Stepwise (Meisenheimer) |

| 4-Bromopyridine (B75155) | Methoxide | Methanol | High | Stepwise (Meisenheimer) |

| 2-Bromopyridinium ion | Piperidine | Methanol | High | Stepwise (Meisenheimer) |

| Pentafluoropyridine | Phenoxide | Acetonitrile | High (at C-4) | Concerted (in some cases) nih.gov |

Photochemical and Radical Reaction Pathways of Bromopyridines

The C-Br bond in this compound can be susceptible to homolytic cleavage under photochemical conditions (e.g., UV irradiation) or in the presence of radical initiators, leading to radical-based transformations. youtube.com These reactions proceed via a radical chain mechanism, which involves three main phases: initiation, propagation, and termination. lumenlearning.com

Initiation: This phase involves the generation of the initial radical species. For this compound, this can occur through the homolytic cleavage of the relatively weak C-Br bond upon absorption of UV light, producing a pyridyl radical and a bromine radical.

Propagation: Once formed, the pyridyl radical is a highly reactive intermediate that can participate in a chain reaction. It can abstract a hydrogen atom from a solvent or another molecule, or it can add to a π-system like an alkene or alkyne. lumenlearning.com For instance, in the presence of a suitable hydrogen donor (R-H), the pyridyl radical would be converted to 4-morpholinopyridine, propagating the radical chain.

Termination: The chain reaction ceases when two radical species combine. This can involve the dimerization of two pyridyl radicals, the reaction of a pyridyl radical with a bromine radical, or other radical coupling events. youtube.com

While specific photochemical studies on this compound are scarce, the general principles of bromopyridine photochemistry apply. testbook.comexlibrisgroup.com The morpholino and pyridyl nitrogen moieties would influence the stability and subsequent reactivity of the generated pyridyl radical intermediate.

Base-Catalyzed Aryl Halide Isomerization Mechanisms

A particularly fascinating reaction involving bromopyridines is base-catalyzed aryl halide isomerization. Research has shown that under strong basic conditions, a bromine atom can migrate between positions on the pyridine ring. Mechanistic studies strongly support that the isomerization of 3-bromopyridines to 4-bromopyridines proceeds through a pyridyne intermediate. rsc.orgrsc.org

This mechanism is highly relevant to derivatives of this compound. For example, its constitutional isomer, 4-(3-bromopyridin-2-yl)morpholine, can undergo a tandem isomerization-nucleophilic substitution reaction to yield 4-substituted products. amazonaws.com The process is initiated by the deprotonation of the pyridine ring at the C-4 position by a strong, non-nucleophilic base like P₄-t-Bu. This is followed by the elimination of the bromide ion to form a highly reactive 3,4-pyridyne intermediate.

The nucleophile present in the reaction mixture can then add to either C-3 or C-4 of the pyridyne. The regioselectivity of this addition is influenced by the electronic and steric properties of the substituents on the ring. For many 2-substituted pyridynes, nucleophilic attack is favored at the C-4 position. This is followed by a rapid SNAr reaction on the resulting 4-bromopyridine isomer, which is typically more reactive towards nucleophiles than the starting 3-bromo isomer. rsc.orgamazonaws.com This drives the reaction towards the 4-substituted product.

Evidence for the pyridyne intermediate includes trapping experiments with furan, which undergoes a [4+2] cycloaddition with the pyridyne to form a characteristic adduct. rsc.org The table below shows the results of a tandem isomerization/etherification of a related substrate, demonstrating the convergence to the 4-substituted product. amazonaws.com

amazonaws.com| Base | Additive | Ratio of 4-substituted to 3-substituted product | Combined Yield |

|---|---|---|---|

| KOH | None | 2.4 : 1 | 54% |

| P₄-t-Bu | None | >6 : 1 | 43% |

| KOH | KBr (50 mol%) | >20 : 1 | 62% |

Applications in Medicinal Chemistry and Pharmaceutical Research

Rational Design and Synthesis of 4-(4-Bromopyridin-2-yl)morpholine Derivatives for Bioactive Compound Discovery

The strategic design of novel therapeutic agents frequently hinges on the use of versatile chemical scaffolds that can be readily modified to optimize biological activity and pharmacokinetic properties. This compound serves as an exemplary starting point for such endeavors. The presence of a bromine atom at the 4-position of the pyridine (B92270) ring offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the systematic introduction of a wide array of substituents, enabling the exploration of chemical space around the core structure.

Medicinal chemists employ computational modeling and structure-based design techniques to guide the synthesis of derivatives. By identifying a biological target of interest, researchers can design modifications to the this compound scaffold that are predicted to enhance binding affinity and selectivity. For instance, the morpholine (B109124) ring can be replaced with other saturated heterocycles to probe the impact on solubility and metabolic stability, while the pyridine nitrogen can be involved in crucial hydrogen bonding interactions with the target protein.

The synthesis of these derivatives often involves a multi-step sequence, beginning with the coupling of a new moiety at the 4-position, followed by potential modifications to the morpholine or pyridine rings. This systematic approach allows for the generation of focused libraries of compounds, which can then be screened for biological activity, leading to the discovery of promising new drug candidates.

Exploration of the Compound and its Analogues as Ligands for Biological Targets

The this compound scaffold has been integral to the development of ligands for a range of biological targets, demonstrating its broad applicability in drug discovery.

Derivatives of this compound have shown significant potential as enzyme inhibitors. In the field of oncology, protein kinases are a major class of drug targets. The pyridine ring of the scaffold can act as a hinge-binding motif, a common feature of many kinase inhibitors. By elaborating on the core structure, researchers have developed potent and selective inhibitors of various kinases. For example, derivatives have been investigated as inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease, and Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies.

Furthermore, this scaffold has been utilized in the design of inhibitors for prolyl-hydroxylase domain (PHD) enzymes. PHD inhibitors have therapeutic potential in the treatment of anemia and ischemic diseases. The specific structural arrangement of the this compound core allows for the positioning of functional groups that can chelate the iron atom in the active site of these enzymes, leading to their inhibition.

Beyond enzyme inhibition, analogues of this compound have been explored as ligands for various receptors. The modular nature of the scaffold allows for the incorporation of pharmacophoric elements necessary for receptor recognition and modulation. For instance, by attaching appropriate substituents, derivatives have been designed to interact with G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes. The ability to fine-tune the electronics and sterics of the molecule enables the optimization of binding affinity and functional activity, leading to the identification of both agonists and antagonists for specific receptor subtypes.

To understand the molecular basis of the observed biological activity, detailed protein-ligand interaction studies are crucial. X-ray crystallography has been employed to determine the three-dimensional structures of several this compound derivatives in complex with their target proteins. These studies have provided invaluable insights into the binding modes of these ligands.

For example, crystallographic data has confirmed the role of the pyridine nitrogen in forming hydrogen bonds with the backbone of the kinase hinge region. The morpholine group is often found to occupy a solvent-exposed region, where it can improve the physicochemical properties of the compound. The substituent introduced at the 4-position typically projects into a deeper pocket of the binding site, where it can engage in specific hydrophobic or polar interactions, thereby contributing significantly to the potency and selectivity of the inhibitor.

Comprehensive Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Systematic structure-activity relationship (SAR) studies are at the heart of optimizing lead compounds into clinical candidates. The versatility of the this compound scaffold is particularly advantageous for conducting detailed SAR analyses. By synthesizing and testing a series of related compounds where a single point of modification is varied, chemists can deduce the key structural requirements for biological activity.

For instance, in the development of kinase inhibitors, a typical SAR campaign might involve:

Varying the substituent at the 4-position: A range of aryl, heteroaryl, and alkyl groups can be introduced via cross-coupling reactions. The electronic and steric properties of these groups are then correlated with inhibitory potency.

Modifying the morpholine ring: Replacing the morpholine with smaller or larger rings (e.g., piperidine, piperazine) or acyclic amines can probe the importance of this group for solubility, metabolic stability, and target engagement.

Substituting the pyridine ring: The introduction of additional substituents on the pyridine ring can modulate the basicity of the pyridine nitrogen and create new interactions with the target protein.

These studies are often guided by computational models and are iterative in nature. The data generated from each round of synthesis and testing informs the design of the next generation of compounds, leading to a progressive enhancement of the desired therapeutic properties.

The following table provides a representative example of SAR data for a hypothetical series of kinase inhibitors derived from this compound.

| Compound | R-Group at 4-position | Kinase IC50 (nM) |

| 1a | Phenyl | 500 |

| 1b | 4-Fluorophenyl | 250 |

| 1c | 4-Methoxyphenyl | 150 |

| 1d | 3-Aminophenyl | 75 |

| 1e | Pyridin-3-yl | 100 |

This is a hypothetical table for illustrative purposes.

Role as Key Pharmaceutical Intermediates in Complex Active Pharmaceutical Ingredient (API) Synthesis

Beyond its direct use as a scaffold for bioactive molecules, this compound is a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its pre-functionalized nature, with a reactive bromine atom and a synthetically useful morpholine group, makes it an attractive building block for convergent synthetic strategies.

Broader Research Applications and Potential Beyond Medicinal Chemistry

Development as Molecular Probes for Biological Systems

The development of molecular probes is crucial for visualizing and understanding complex biological processes. The structure of 4-(4-Bromopyridin-2-yl)morpholine makes it an intriguing candidate for designing such probes. The morpholine (B109124) ring is a recognized pharmacophore that can enhance a molecule's pharmacokinetic properties and interact with biological targets like enzymes and proteins. researchgate.nete3s-conferences.org The core structure can be functionalized to create fluorescent probes for biological imaging or affinity-based probes for identifying specific protein targets.

By attaching a fluorophore to the this compound scaffold, it is conceivable to create probes whose fluorescence properties change upon binding to a biological target. The intramolecular charge transfer (ICT) characteristics, influenced by the electron-donating morpholine and the electron-withdrawing bromopyridine, could be harnessed to design probes that are sensitive to their local environment, such as polarity or the presence of specific ions. Research on other pyridine-appended fluorophores has demonstrated that subtle structural changes can lead to tunable fluorescence, a desirable property for multi-parameter imaging. rsc.org

Integration into Novel Materials with Specific Electronic or Optical Properties

The field of materials science is constantly seeking new organic molecules with tailored electronic and optical properties for applications in electronics, photonics, and sensor technology. The this compound scaffold possesses features that are promising for the development of advanced functional materials.

The electronic properties of halopyridines have been studied, and the interplay of inductive and resonance effects of the halogen substituent with the pyridine (B92270) ring is known to influence the molecule's orbital energies. researchgate.net This electronic tuning is fundamental for designing organic semiconductors and other electronic components. Furthermore, the incorporation of pyridine and morpholine groups into polymer backbones, such as polyimides, has been shown to yield materials with high thermal stability, good solubility in organic solvents, and desirable gas separation properties. researchgate.net

From an optical perspective, related pyridine-containing molecules have exhibited interesting properties like mechanofluorochromism, where the fluorescence color changes in response to mechanical stimuli such as grinding or crushing. rsc.org This phenomenon is linked to changes in the molecular packing and intermolecular interactions in the solid state. The ability to form different crystal polymorphs with distinct fluorescence characteristics is another avenue for creating new optical materials from this compound derivatives. rsc.org

Table 1: Potential Properties for Materials Science

| Property | Potential Application | Rationale based on Related Compounds |

|---|---|---|

| Tunable Electronic Properties | Organic Semiconductors, Diodes | The electronic structure of halopyridines can be tuned by the halogen substituent. researchgate.net |

| High Thermal Stability | Advanced Polymers, Films | Polyimides containing pyridine and morpholine groups exhibit high thermal performance. researchgate.net |

| Mechanofluorochromism | Mechanical Sensors, Security Inks | Pyridine-appended fluorophores show reversible fluorescence switching upon mechanical crushing. rsc.org |

| Tunable Solid-State Fluorescence | Organic Light-Emitting Diodes (OLEDs) | Different crystal forms of related molecules exhibit tunable fluorescence from green to red. rsc.org |

Utilization in Supramolecular Chemistry for Directed Self-Assembly

Supramolecular chemistry involves the design and synthesis of complex, ordered structures held together by non-covalent interactions. The directed self-assembly of molecules into well-defined architectures is a powerful bottom-up approach to creating functional nanomaterials. This compound is an excellent candidate for this field due to its multiple sites for intermolecular interactions.

Table 2: Intermolecular Interactions for Supramolecular Assembly

| Interaction Type | Participating Atoms/Groups | Potential Resulting Structure |

|---|---|---|

| Halogen Bonding | Bromine atom and Pyridine Nitrogen | 1-D or 2-D extended networks nih.gov |

| Hydrogen Bonding | Pyridine Nitrogen (acceptor) | Primary structural motifs nih.gov |

| π-π Stacking | Pyridine rings | Stabilized crystal packing |

| C-H···O Interactions | Morpholine C-H and Oxygen | Formation of ring patterns, stabilizing the assembly ed.ac.uknih.gov |

By carefully designing derivatives of this compound, it is possible to control the interplay of these non-covalent forces to direct the formation of specific supramolecular architectures with desired functions, such as porous materials for gas storage or catalytic systems.

Future Research Trajectories and Addressing Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The synthesis of pyridine (B92270) and morpholine (B109124) derivatives has traditionally involved methods that can be resource-intensive and generate significant waste. rasayanjournal.co.inresearchgate.net Future research is increasingly focused on developing more environmentally benign and efficient synthetic strategies.

Key areas of focus include:

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can lead to higher yields, shorter reaction times, and purer products. nih.govresearchgate.net Applying microwave irradiation to the synthesis of 4-(4-Bromopyridin-2-yl)morpholine and its analogs could significantly improve efficiency.

One-Pot Multicomponent Reactions (MCRs): MCRs offer a streamlined approach by combining three or more reactants in a single step, reducing solvent usage and purification steps. rasayanjournal.co.in Designing novel MCRs for the construction of the this compound framework is a promising avenue.

Solventless and Catalyst-Free Conditions: Exploring reactions under solvent-free or catalyst-free conditions, potentially using techniques like ball milling, can drastically reduce the environmental impact of the synthesis. rasayanjournal.co.inresearchgate.net

Use of Greener Reagents: Research into replacing hazardous reagents with more sustainable alternatives is crucial. For instance, recent advancements have shown the use of ethylene (B1197577) sulfate (B86663) as a less toxic reagent for the synthesis of morpholines from 1,2-amino alcohols. chemrxiv.org

A comparative analysis of traditional versus greener synthetic methods highlights the potential for significant improvements:

| Method | Advantages | Disadvantages |

| Traditional Synthesis | Well-established procedures | Often requires harsh conditions, multiple steps, and generates significant waste |

| Microwave-Assisted | Faster reaction times, higher yields, increased purity nih.govresearchgate.net | Requires specialized equipment |

| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy rasayanjournal.co.in | Can be challenging to optimize for complex molecules |

| Solventless Synthesis | Reduced environmental impact, simplified workup rasayanjournal.co.in | May not be suitable for all reaction types |

Advanced Spectroscopic Characterization of Complex Derivatives

A thorough understanding of the three-dimensional structure of this compound derivatives is essential for elucidating their function. Advanced spectroscopic techniques are pivotal in this endeavor.

Future research will likely involve:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives with multiple chiral centers or crowded aromatic regions. researchgate.netresearchgate.net This detailed structural information is critical for understanding structure-activity relationships.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are essential for confirming molecular formulas and elucidating fragmentation patterns, which can provide insights into the compound's structure and stability. preprints.org

X-ray Crystallography: Where possible, obtaining single-crystal X-ray diffraction data provides the most definitive three-dimensional structure, revealing bond angles, bond lengths, and conformational preferences.

Recent studies on related morpholine derivatives have demonstrated the power of these techniques. For instance, detailed NMR and mass spectrometry have been used to characterize novel morpholinoquinoline hybrids and piperazine/morpholine derivatives. preprints.orgnih.govnih.gov

Deeper Elucidation of Structure-Function Relationships through Integrated Approaches

Understanding how the structural features of this compound and its analogs translate into specific biological or material properties is a primary goal. An integrated approach combining experimental and computational methods is crucial for this.

Key strategies include:

Quantitative Structure-Activity Relationship (QSAR) Studies: By systematically modifying the structure of the parent compound and evaluating the corresponding changes in activity, researchers can develop QSAR models that predict the activity of new derivatives.

Molecular Docking and Dynamics Simulations: Computational docking studies can predict the binding modes of these compounds with biological targets like enzymes or receptors. nih.gov Molecular dynamics simulations can then provide insights into the stability of these interactions over time.

Pharmacophore Modeling: Identifying the essential structural features (the pharmacophore) required for a specific biological activity allows for the rational design of new, more potent compounds. nih.gov

Recent research on morpholine-containing sulfonamides as tyrosinase inhibitors has successfully used computational techniques to explore electronic structures and predict binding interactions, demonstrating the power of this integrated approach. nih.gov

Expansion of Therapeutic and Material Science Applications through Innovative Design

The this compound scaffold holds significant promise for the development of novel therapeutic agents and advanced materials. researchgate.nete3s-conferences.org

Future therapeutic research could focus on:

Kinase Inhibitors: The pyridine and morpholine moieties are present in numerous kinase inhibitors used in oncology. researchgate.netacs.org The bromine atom on the pyridine ring of this compound provides a convenient handle for further chemical modification to target specific kinases.

Antimicrobial Agents: Pyridine and morpholine derivatives have shown a wide range of antimicrobial activities. nih.govresearchgate.net The development of new analogs could lead to novel treatments for bacterial and fungal infections.

Neuroprotective Agents: The quinolinone scaffold, which can be synthesized from pyridine precursors, is being investigated for the treatment of neurodegenerative diseases like Alzheimer's. mdpi.commdpi.com

In material science, future directions include:

Polymer Science: Morpholine derivatives can act as curing agents, stabilizers, and cross-linking agents in the production of polymers, leading to materials with enhanced thermal and mechanical properties. e3s-conferences.org

Optical Materials: The bromopyridine core can be functionalized to create compounds with interesting optical properties, potentially for use in dyes or other optical materials.

The versatility of the morpholine ring, often considered a "privileged structure" in medicinal chemistry, combined with the reactivity of the bromopyridine unit, ensures that this compound will remain a valuable building block for future innovations. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-(4-Bromopyridin-2-yl)morpholine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the bromophenyl group to the pyridine-morpholine scaffold. Key parameters include:

- Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

- Solvent selection (polar aprotic solvents like DMF enhance reactivity but may complicate purification).

- Temperature control (60–100°C balances reaction rate and side-product formation).

- Data Table :

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 75 | 98 | |

| Direct Bromination | NBS/Radical Init. | 62 | 95 |

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC). The morpholine ring protons (δ 3.6–3.8 ppm) and pyridine protons (δ 7.5–8.5 ppm) show distinct splitting patterns. Bromine’s electron-withdrawing effect deshields adjacent carbons .

- IR Spectroscopy : Key bands include C-Br stretch (550–600 cm⁻¹) and morpholine C-O-C asymmetric stretch (1100–1150 cm⁻¹). Pressure-dependent Raman studies (e.g., up to 3.5 GPa) reveal conformational changes via peak splitting .

Advanced Research Questions

Q. How do pressure-induced phase transitions affect the vibrational modes of this compound?

- Methodological Answer : High-pressure Raman/IR studies (0–3.5 GPa) show:

- Peak Merging/Splitting : At ~1.7 GPa, C-H stretching modes (2980–3145 cm⁻¹) merge due to altered hydrogen bonding (C-H···O interactions).

- Discontinuities in dω/dp : Observed at 0.7, 1.7, and 2.5 GPa, indicating phase transitions.

- Mitigation Strategy : Use diamond anvil cells (DAC) with ruby fluorescence for pressure calibration. Compare with DFT-calculated vibrational modes to assign pressure-dependent shifts .

Q. What computational strategies validate crystallographic data for this compound complexes?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for small-molecule refinement. Key steps:

Import .hkl and .ins files.

Assign anisotropic displacement parameters (ADPs) for Br and heavy atoms.

Check R-factor convergence (target: <5%).

- Disorder Modeling : For flexible morpholine rings, split positions with PART instructions and apply restraints (e.g., SIMU, DELU) .

Q. How do substituent variations (e.g., Cl vs. Br) impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Bromine’s lower electronegativity (vs. Cl) enhances oxidative addition in Pd-catalyzed reactions.

- Steric Effects : Bulkier substituents reduce coupling efficiency.

- Data Table :

| Substituent | Coupling Partner | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Br | Phenylboronic acid | 82 | 12 |

| Cl | Phenylboronic acid | 68 | 8 |

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility for this compound?

- Methodological Answer :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to verify melting points. Impurities broaden peaks.

- Solubility Testing : Compare in DMSO, EtOH, and H₂O using UV-Vis spectroscopy (λ_max ~270 nm). Conflicting data may arise from polymorphic forms or hydration states .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.